molecular formula C19H14N4O B5369095 N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide

N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5369095
M. Wt: 314.3 g/mol
InChI Key: FDZDQQZJWDEKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazole family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to bind to specific receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have antitumor effects, which may be useful in the treatment of cancer. Additionally, it has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its specificity for certain enzymes and receptors. This can make it a useful tool for studying the function of these targets in biological systems. However, one limitation is that it may not be suitable for studying other targets, as it may not have an effect on them.

Future Directions

There are many future directions for research on N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide. One area of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another area of interest is its use as a tool for studying the function of specific enzymes and receptors in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 1-naphthylamine with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure this compound.

Scientific Research Applications

N-1-naphthyl-4-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential applications in scientific research. It has been shown to have inhibitory effects on certain enzymes and receptors, making it a potential candidate for drug development. It has also been used in studies on cancer, inflammation, and neurological disorders.

properties

IUPAC Name

N-naphthalen-1-yl-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O/c24-19(15-8-10-16(11-9-15)23-12-20-21-13-23)22-18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZDQQZJWDEKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.